molecular formula C9H16O6 B156463 (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol CAS No. 66900-93-4

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol

Cat. No.: B156463
CAS No.: 66900-93-4
M. Wt: 220.22 g/mol
InChI Key: NCPKAWHTYZABFG-JAKMQLQISA-N
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Description

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[45]decane-8,9,10-triol is a spirocyclic compound characterized by a unique trioxaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves the reaction with 1,1-dimethoxy-n,n-dimethyl-methanamine in ethanol, followed by the addition of 2-methylbenzenamine or 3-methylbenzenamine to the ethanol solution .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen.

    Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler alcohols or hydrocarbons.

Scientific Research Applications

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol is unique due to its specific trioxaspiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(5S,6S,7R,8R)-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7,8-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-8(2)14-4-9(15-8)7(12)6(11)5(10)3-13-9/h5-7,10-12H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPKAWHTYZABFG-JAKMQLQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C(C(CO2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does the reactivity of 1,2-O-isopropylidene-beta-D-fructopyranose differ when it exists as the 3-O-acetyl-4,5-anhydro derivative compared to the unmodified structure?

A1: The research demonstrates that converting 1,2-O-isopropylidene-beta-D-fructopyranose into its 3-O-acetyl-4,5-anhydro derivative introduces a reactive epoxide ring. [] This epoxide readily undergoes ring-opening reactions in acidic conditions, such as 80% acetic acid. This reaction is stereospecific, yielding primarily the axial monoacetate 4-O-acetyl-1,2-O-isopropylidene-beta-D-tagatopyranose. [] This highlights how specific structural modifications can dramatically alter the reactivity and reaction pathways of this compound.

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